2-Amino-5-bromophenol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWKMLNBQBWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680979 | |
| Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858014-02-5 | |
| Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Amino-5-bromophenol hydrochloride (CAS Number 858014-02-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromophenol hydrochloride, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical and physical properties, synthesis, and safety information, with a focus on providing practical information for laboratory applications.
Chemical and Physical Properties
This compound is a halogenated aromatic amine. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the closely related free base, 2-Amino-5-bromophenol (CAS: 38191-34-3), provide valuable insights.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 858014-02-5 | |
| Molecular Formula | C₆H₇BrClNO | [1] |
| Molecular Weight | 224.48 g/mol | [1] |
| Appearance | White to light yellow solid (for free base) | [2] |
Note: The data presented above for appearance pertains to the free base, 2-Amino-5-bromophenol. The hydrochloride salt is expected to be a solid with similar coloration.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the preparation of the free base, 2-Amino-5-bromophenol, followed by treatment with hydrochloric acid. Below are detailed experimental protocols for the synthesis of the free base.
Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol
This method involves the reduction of a nitro group to an amine.
Experimental Protocol:
-
Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[3]
-
Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[3]
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[3]
-
Extract the product with diethyl ether (3 x 40 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.[3]
-
Recrystallize the crude product from an ether/hexane mixture to obtain the pure compound.[3]
DOT Script for Synthesis Workflow:
Caption: Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol.
Synthesis of 2-Amino-5-bromophenol from N-(4-bromo-2-hydroxyphenyl)acetamide
This alternative method involves the hydrolysis of an acetamide protecting group.
Experimental Protocol:
-
Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.[3]
-
Heat the suspension to 100 °C (reflux) for 3 hours.[3]
-
Add 45 mL of 1 M sodium carbonate solution to the mixture.[3]
-
Remove the ethanol under reduced pressure.[3]
-
Extract the residue with dichloromethane (3 x 250 mL).[3]
-
Dry the combined organic phases and concentrate to yield 2-Amino-5-bromophenol.[3]
DOT Script for Synthesis Workflow:
Caption: Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide.
Preparation of this compound
To obtain the hydrochloride salt, the synthesized 2-Amino-5-bromophenol free base can be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent, and dried.
Spectroscopic Data (for 2-Amino-5-bromophenol free base)
The following data is for the free base, 2-Amino-5-bromophenol (CAS 38191-34-3), and serves as a reference for the characterization of the parent compound.
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CD₃CN) | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H) | [3] |
| IR (KBr, cm⁻¹) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 | [3] |
| Mass Spectrum (ESI⁺) | m/z = 188/190 (M+H)⁺ | [3] |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the hydroxyl group, and the bromine atom.
-
Heterocyclic Synthesis: The amino and hydroxyl groups can be used to construct a variety of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
-
Cross-Coupling Reactions: The bromine atom is well-suited for participation in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[4]
-
Bioactive Molecules and Dyes: This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity and for the development of novel dyes.[4]
-
Research Applications: The free base, 2-Amino-5-bromophenol, has been utilized as a substrate in studies of intracellular Ca²⁺ levels and microperoxidase activity. It has also demonstrated anticancer activity against the MCF7 cell line.[5]
DOT Script for Logical Relationships:
Caption: Applications of this compound.
Safety and Handling
Hazard Statements (for 2-Amino-5-bromophenol):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. 001chemical.com [001chemical.com]
- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
An In-depth Technical Guide to 2-Amino-5-bromophenol Hydrochloride
This technical guide provides a comprehensive overview of 2-Amino-5-bromophenol hydrochloride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry.
Molecular Structure and Identifiers
This compound is the salt form of 2-Amino-5-bromophenol. The hydrochloride form enhances the compound's stability and handling characteristics. The core structure consists of a phenol ring substituted with an amino group at position 2 and a bromine atom at position 5.
Table 1: Compound Identifiers
| Identifier | This compound | 2-Amino-5-bromophenol (Free Base) |
| CAS Number | 858014-02-5 | 38191-34-3 |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO |
| Molecular Weight | 224.48 g/mol | 188.02 g/mol |
| InChI Key | WGLWKMLNBQBWEZ-UHFFFAOYSA-N | DRQWUAAWZFIVTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)O)N.Cl | C1=CC(=C(C=C1Br)O)N |
| Synonyms | 2-AMINO-5-BROMOPHENOL HCL | 4-Bromo-2-hydroxyaniline, 5-Bromo-2-aminophenol |
Physicochemical Properties
Experimental data for this compound is not widely published. The following table summarizes the available data for the free base, 2-Amino-5-bromophenol, which serves as a reference. It is important to note the variability in reported melting points, which may be due to different polymorphic forms or measurement conditions.
Table 2: Physicochemical Data of 2-Amino-5-bromophenol (Free Base)
| Property | Value | Source(s) |
| Appearance | White to light yellow or brown solid/powder. | |
| Melting Point | 146-147 °C | |
| 125-127 °C (decomposition) | ||
| 99.5-100.5 °C (crude) | ||
| Boiling Point | 265.0 ± 25.0 °C (Predicted) | |
| Density | 1.768 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water. | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.
Protocol 1: Synthesis of 2-Amino-5-bromophenol (Free Base)
This protocol describes the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution and stir until complete dissolution.
-
Add sodium bisulfite (approx. 7.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes.
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the aqueous mixture with three portions of diethyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 2-amino-5-bromophenol.
-
The crude product can be further purified by recrystallization from an ether/hexane solvent mixture.
Protocol 2: Conversion to this compound
This representative protocol is based on methods for synthesizing similar aminophenol hydrochloride salts.
Materials:
-
2-Amino-5-bromophenol (from Protocol 1)
-
Aqueous Hydrochloric Acid (e.g., 36% w/w)
-
Water
Procedure:
-
Prepare an aqueous solution or suspension of 2-Amino-5-bromophenol.
-
While stirring, slowly add concentrated hydrochloric acid to the mixture at a controlled temperature (e.g., 90-100 °C).
-
Continue adding acid until the pH of the solution is strongly acidic, in the range of 0.5 to 1.0.
-
The resulting solution contains this compound.
-
The product can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications in Drug Development
This compound is a valuable building block in pharmaceutical synthesis. The presence of the amino, hydroxyl, and bromo functional groups allows for diverse chemical modifications. The bromine atom, in particular, makes the molecule an excellent substrate for cross-coupling reactions.
A significant application is its use as a precursor in the synthesis of Remimazolam , a short-acting intravenous benzodiazepine anesthetic. 2-Amino-5-bromophenol is a key starting material for the preparation of 2-(2-amino-5-bromobenzoyl)pyridine, a crucial intermediate in the multi-step synthesis of Remimazolam.
Analytical Data
Table 3: Spectral Data for 2-Amino-5-bromophenol (Free Base)
| Data Type | Details | Source(s) |
| ¹H NMR | (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H). | |
| IR (KBr) | ν (cm⁻¹): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877. | |
| Mass Spec. | LRESIMS (ESI⁺) m/z = 188/190 (M+H)⁺. |
Safety and Handling
The following safety information is for the free base, 2-Amino-5-bromophenol. The hydrochloride salt should be handled with similar precautions, with the additional consideration that as an amine salt, it can be corrosive and acidic.
Table 4: GHS Hazard Information for 2-Amino-5-bromophenol
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. |
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Always consult the specific Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of established synthesis pathways for 2-Amino-5-bromophenol, a key intermediate in the development of various fine chemicals and pharmaceuticals.[1][2] The guide details two primary synthetic routes, including step-by-step experimental protocols and a summary of quantitative data. The final conversion to the hydrochloride salt is also described.
Pathway 1: Reduction of 5-bromo-2-nitrophenol
This pathway involves the chemical reduction of a nitro group to an amine. A common and effective method utilizes sodium bisulfite as the reducing agent. This approach is advantageous due to its mild reaction conditions and straightforward workup procedure.
References
physical and chemical properties of 2-Amino-5-bromophenol hydrochloride
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Amino-5-bromophenol hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, experimental protocols for its synthesis, and its applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Properties and Identification
This compound (CAS No: 858014-02-5) is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of an amino group, a hydroxyl group, and a bromine atom on the phenol ring makes it a valuable building block for creating complex molecular architectures.[2] The hydrochloride salt form enhances the compound's stability and handling characteristics.[1]
General and Physical Properties
The fundamental identifying and physical characteristics of this compound and its free base form, 2-Amino-5-bromophenol, are summarized below.
| Property | Value | Source |
| CAS Number | 858014-02-5 | [1][3][4] |
| Molecular Formula | C6H7BrClNO | [1][3][4] |
| Molecular Weight | 224.48 g/mol | [3][4] |
| Appearance | White to light yellow solid | [5] |
Table 1: General Properties of this compound
| Property | Value | Notes | Source |
| Melting Point | 146-147 °C | For the free base form. | [5][6][7] |
| 125-127 °C | For the recrystallized free base (with decomposition). | [8][9] | |
| Boiling Point | 265.0 ± 25.0 °C | Predicted for the free base form. | [6][7] |
| Density | 1.768 ± 0.06 g/cm³ | Predicted for the free base form. | [6][7] |
| Flash Point | 114.1 ± 23.2 °C | For the free base form. | [5] |
| Storage | Room temperature, under inert atmosphere (Nitrogen or Argon), keep in dark place. | [10][11] |
Table 2: Physical Properties of 2-Amino-5-bromophenol (Free Base)
Spectroscopic Data
Structural confirmation of the free base, 2-Amino-5-bromophenol, has been reported using NMR and IR spectroscopy.
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CD₃CN) | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H) | [8] |
| IR (KBr) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹ | [8] |
Table 3: Spectroscopic Data for 2-Amino-5-bromophenol
Synthesis and Purification Protocols
The hydrochloride salt is typically prepared by treating the free base, 2-Amino-5-bromophenol, with hydrochloric acid. A common synthetic route to the free base starts from 5-bromo-2-nitrophenol.
Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol
This protocol outlines the reduction of a nitrophenol to an aminophenol.
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution.[8][9]
-
Add sodium bisulfite (approx. 7.3 eq) to the solution and stir the reaction mixture at room temperature for 15 minutes.[8][9]
-
Upon reaction completion, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[8][9]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[8][9]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[8][9]
Purification
The crude 2-Amino-5-bromophenol can be purified by recrystallization.
Procedure:
-
Recrystallize the crude product from a mixed solvent system of ether/hexane to obtain the pure 2-Amino-5-bromophenol.[8][9]
Preparation of the Hydrochloride Salt
The aminophenol is converted to its hydrochloride salt to improve stability.
Procedure:
-
Dissolve the purified 2-Amino-5-bromophenol in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Chemical Reactivity and Applications
The utility of this compound in custom synthesis arises from the distinct reactivity of its functional groups.[12]
-
Amino Group (-NH₂): This primary amine can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. It is a key functional group for the formation of heterocyclic systems, which are prevalent in biologically active molecules.[12] Aromatic primary amines also undergo diazotization when treated with nitrous acid at low temperatures to form diazonium salts, which are versatile synthetic intermediates.[13]
-
Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group and is well-suited for palladium-catalyzed cross-coupling reactions.[12] Techniques such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination enable the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of larger, more complex molecular frameworks.[1][12]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Its acidity and nucleophilicity are important considerations in synthetic design.
This trifunctional nature makes the compound a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[12] It has also been used as a chemical substrate in biological research to study intracellular calcium levels and the activity of microperoxidases.[14]
Safety and Handling
The free base, 2-Amino-5-bromophenol, is classified as harmful and an irritant. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. 858014-02-5(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-amino-5-bromophenol,hydrochloride price & availability - MOLBASE [molbase.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-AMINO-5-BROMOPHENOL CAS#: 38191-34-3 [amp.chemicalbook.com]
- 8. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 10. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]
- 11. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. byjus.com [byjus.com]
- 14. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
- 15. chemical-label.com [chemical-label.com]
Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Amino-5-bromophenol hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on established methodologies for active pharmaceutical ingredients (APIs) and a discussion of relevant analytical techniques.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Amino-5-bromophenol and its hydrochloride salt is presented below. This information is crucial for designing and interpreting solubility studies.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 858014-02-5 |
| Molecular Formula | C₆H₇BrClNO |
| Molecular Weight | 224.48 g/mol |
| Appearance | Solid (form may vary) |
| Solubility of Free Base in Water | Sparingly soluble |
Quantitative Solubility Data
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and recommended procedure for determining the equilibrium solubility of a compound.[2] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., purified water, phosphate buffer pH 6.8, 0.1 N HCl)
-
Shaking incubator or water bath with orbital shaker
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Sample vials for analysis (e.g., HPLC vials)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at different pH values, such as pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), to understand the pH-solubility profile.[3]
-
Sample Preparation: Add an excess amount of this compound to a suitable vessel (e.g., glass vial or flask) containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vessels to prevent solvent evaporation. Place the vessels in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vessels to stand undisturbed for a sufficient time to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the collected aliquot through a syringe filter into a clean sample vial. This step is critical to remove any undissolved solid particles.
-
Dilution (if necessary): Depending on the expected solubility and the analytical method's linear range, dilute the filtered sample accurately with the appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the solubility of the compound in the specific solvent at the given temperature, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying the concentration of phenolic compounds in solution.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the experimental and analytical procedures for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Analytical workflow for quantification by HPLC.
References
- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
2-Amino-5-bromophenol hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-bromophenol Hydrochloride
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is the hydrochloride salt of 2-Amino-5-bromophenol. While specific data for the hydrochloride salt is limited, the properties of the parent compound, 2-Amino-5-bromophenol, are presented below. The hydrochloride salt is expected to have higher water solubility and a different melting point.
| Property | Value | Source |
| CAS Number | 38191-34-3 (for 2-Amino-5-bromophenol) | [1][2][3][4][5] |
| Molecular Formula | C6H6BrNO (for 2-Amino-5-bromophenol) | [2][3][5][6] |
| Molecular Weight | 188.02 g/mol (for 2-Amino-5-bromophenol) | [1][2][5] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [3][5] |
| Melting Point | 146-147 °C | [5] |
| Boiling Point | 265 °C at 760 mmHg | [5] |
| Flash Point | 114.1 ± 23.2 °C | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| Solubility | Sparingly soluble in water | [3] |
Hazard Identification and Classification
This chemical is considered hazardous. The GHS classification for 2-Amino-5-bromophenol is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation.[4][5][6][7] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7] |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
Signal Word: Warning[1][2][4][5]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)[1]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Handle in a well-ventilated place.[5]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][8][9][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][8][9][10]
-
Do not eat, drink, or smoke when using this product.[8][9][10]
-
Wash hands and any exposed skin thoroughly after handling.[5][8][9][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][11]
Storage:
-
Keep in the dark and under an inert atmosphere.[2]
-
Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[8][10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][10][11][12] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11][12] Thicker gloves may be necessary where there is a risk of abrasion or puncture.[9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8][10][11][12] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[8] Rinse mouth.[7][8] Do NOT induce vomiting.[13] If the person is conscious and not convulsing, giving a glass of milk, beaten egg whites, or an activated charcoal slurry may be advised by a medical professional.[13] |
| Skin Contact | Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing for at least 15 minutes.[8] If eye irritation persists, get medical advice/attention.[7][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7][9][10] If not breathing, give artificial respiration.[8][10] If you feel unwell, call a POISON CENTER or doctor/physician.[7][10][11] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Ensure adequate ventilation and remove all sources of ignition.[11]
-
Evacuate personnel from the danger area.[7]
-
Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Use dry clean-up procedures; avoid generating dust.[9]
-
Sweep up or vacuum the spilled material and shovel it into suitable, closed containers for disposal.[8][9][12]
-
Do not let the product enter drains or surface water.[7][8][11]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] It is known to be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] No information is available regarding its carcinogenicity.[8]
Experimental Protocols
a) Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the test (mortality or evident toxicity) at one dose level determines the next step.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A post-mortem examination of major organs is performed on all animals.
-
-
Data Analysis: The results allow for the classification of the substance into a specific GHS toxicity category.
b) Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a single experimental animal (typically an albino rabbit) in a stepwise manner.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A measured amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of skin under a gauze patch.
-
The patch is left in place for a defined period (e.g., 4 hours).
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is observed and graded for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential and classify the substance according to GHS criteria.
c) Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye remains untreated and serves as a control.
-
Procedure:
-
A measured amount of the substance (0.1 g or 0.1 mL) is instilled into the eye.
-
The eye is observed and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
-
Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye effects observed.
Visualizations
Caption: General workflow for chemical safety assessment and management.
Caption: First aid decision tree based on the route of exposure.
References
- 1. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]
- 2. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Analysis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and utilizes visualizations to clarify analytical workflows.
Spectroscopic Data Summary
Note on the Hydrochloride Salt: The protonation of the amino group to form the hydrochloride salt will induce notable changes in the spectroscopic data. In the ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the ammonium group (-NH₃⁺) will cause downfield shifts for the aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at lower wavenumbers (typically 2800-3200 cm⁻¹) compared to the free amine.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 2-Amino-5-bromophenol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.08 | bs | - | Ar-H |
| 6.82 | d | 2 | Ar-H |
| 6.78 | dd | 8.2 | Ar-H |
| 6.56 | d | 8 | Ar-H |
| 4.03 | bs | - | -NH₂ |
Solvent: CD₃CN, Spectrometer Frequency: 500 MHz
Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromophenol
| Predicted Chemical Shift (δ) ppm | Assignment |
| 147-152 | C-OH |
| 135-140 | C-NH₂ |
| 120-125 | C-Br |
| 115-120 | Ar-CH |
| 110-115 | Ar-CH |
| 105-110 | Ar-CH |
Infrared (IR) Spectroscopy Data
Table 3: IR Peak List for 2-Amino-5-bromophenol
| Wavenumber (cm⁻¹) | Assignment |
| 3496 (wide) | O-H stretch |
| 3377 | N-H stretch (asymmetric) |
| 3298 | N-H stretch (symmetric) |
| 1598 | Aromatic C=C stretch |
| 1502 | Aromatic C=C stretch |
| 1431 | C-H in-plane bend |
| 1269 | C-O stretch (phenol) |
| 1210 | C-N stretch (aromatic amine) |
| 916 | C-H out-of-plane bend |
| 877 | C-H out-of-plane bend |
Sample Preparation: KBr pellet
Mass Spectrometry (MS) Data
While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution electrospray ionization mass spectrometry (LRESIMS) data has been reported for the protonated molecule.
Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol
| m/z | Ion |
| 188/190 | [M+H]⁺ |
The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition of ¹H Spectrum:
-
A standard one-pulse experiment is typically used.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Acquisition of ¹³C Spectrum:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.
-
The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials:
-
This compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
-
Data Acquisition:
-
Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).
-
A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Infusion: The sample solution is introduced into the mass spectrometer'
Methodological & Application
Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-bromophenol hydrochloride as a versatile building block in organic synthesis, with a focus on the preparation of valuable heterocyclic scaffolds such as benzoxazoles. The protocols detailed below are intended to serve as a practical guide for the synthesis and further functionalization of these important structural motifs.
Synthesis of 6-Bromo-2-substituted-benzoxazoles
This compound is a key precursor for the synthesis of 6-bromobenzoxazoles, which are important intermediates in medicinal chemistry and materials science. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
Condensation with Aldehydes
A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with an aldehyde, followed by cyclization.[1][2]
Reaction Scheme:
Caption: Synthesis of 6-Bromo-2-substituted-benzoxazoles via condensation.
Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
This protocol is adapted from general procedures for benzoxazole synthesis.[1][3]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and a suitable catalyst such as a magnetic ionic liquid (e.g., LAIL@MNP, 4.0 mg).[3]
-
Reaction Conditions: The mixture is sonicated at 70°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Work-up: After completion, add ethyl acetate (15 mL) to the reaction mixture. If a magnetic catalyst is used, it can be recovered using an external magnet. The organic layer is then separated.[3]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by preparative thin-layer chromatography using a hexane/ethyl acetate (4:1) solvent system to yield the pure 6-bromo-2-phenylbenzoxazole.[4]
Quantitative Data Summary:
| Product | Reagents | Catalyst | Conditions | Yield | Reference |
| 6-Bromo-2-phenylbenzoxazole | 2-Amino-5-bromophenol, Benzaldehyde | Copper-based | Not specified | 76% | [4] |
| 2-Phenylbenzoxazole | 2-Aminophenol, Benzaldehyde | LAIL@MNP | Sonication, 70°C, 30 min | up to 90% | [3] |
Reaction with Carboxylic Acids and Derivatives
Alternatively, 2-substituted benzoxazoles can be synthesized by reacting 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides.[5]
Reaction Scheme:
Caption: Synthesis from acyl chlorides.
Experimental Protocol: General Procedure for Acylation and Cyclization
This is a general protocol that can be adapted for this compound.[5]
-
Reaction Setup: In a suitable solvent such as acetonitrile, dissolve this compound (1.0 mmol) and a base (e.g., KF-Al2O3).
-
Reagent Addition: Add the desired acyl chloride (1.0 mmol) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 45-90 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired 2-substituted benzoxazole.
Further Applications: Cross-Coupling Reactions of 6-Bromobenzoxazoles
The bromine atom on the benzoxazole core is a valuable functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura coupling.
Workflow for Synthesis and Functionalization:
Caption: Synthetic workflow from 2-Amino-5-bromophenol to functionalized benzoxazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromobenzoxazole
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides.
-
Reaction Setup: In a microwave vial, combine 6-bromo-2-substituted-benzoxazole (0.05 mmol), the desired boronic acid or boronic ester (0.1 mmol), a palladium catalyst (e.g., POPd, 0.005 mmol), and a base (e.g., Cs2CO3, 0.2 mmol).[6]
-
Solvent Addition: Add a mixture of N,N-Dimethylformamide (0.7 mL) and water (0.18 mL).[6]
-
Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas (repeat twice).
-
Reaction Conditions: Heat the reaction mixture in a microwave reactor at 150°C for 20 minutes.[6]
-
Work-up and Purification: After cooling, dissolve the crude mixture in DMSO, filter, and purify by preparative HPLC to obtain the desired 6-aryl-2-substituted-benzoxazole.[6]
Quantitative Data for Suzuki Coupling:
| Substrate | Coupling Partner | Catalyst | Conditions | Yield | Reference |
| 5-Bromo-2-(1,3-dihydro-isoindol-2-yl)-benzoxazole | Boronic acid/ester | POPd | Microwave, 150°C, 20 min | Not specified | [6] |
Synthesis of Phenoxazine Derivatives
This compound can also be a precursor for the synthesis of phenoxazine derivatives, another important class of heterocyclic compounds with applications in dyes and pharmaceuticals.
Reaction Scheme:
Caption: General route to phenoxazine derivatives.
Detailed experimental protocols for the synthesis of phenoxazines from 2-Amino-5-bromophenol are less commonly reported in the literature compared to benzoxazoles. However, general methods involving the oxidative condensation of 2-aminophenols with catechols or hydroquinones can be adapted for this purpose. Researchers are encouraged to explore these general procedures and optimize them for the specific substrate.
These application notes and protocols demonstrate the significant utility of this compound as a versatile starting material in organic synthesis. The ability to readily synthesize brominated benzoxazoles and subsequently functionalize them through cross-coupling reactions opens up a wide range of possibilities for the development of novel compounds with potential applications in drug discovery and materials science.
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromophenol hydrochloride is a versatile bifunctional building block in organic synthesis. Its utility in cross-coupling reactions is often realized through a two-step sequence involving the initial formation of a 5-bromobenzoxazole intermediate. This strategy circumvents challenges associated with the free amino and hydroxyl groups, which can interfere with many catalytic cycles. The resulting 5-bromobenzoxazole serves as a robust substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized benzoxazoles. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the synthesis of 5-bromobenzoxazole derivatives from 2-amino-5-bromophenol and their subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Strategic Approach: From 2-Amino-5-bromophenol to Functionalized Benzoxazoles
Direct cross-coupling on 2-amino-5-bromophenol is often complicated by the presence of the reactive amino and hydroxyl groups. A more effective approach involves the initial cyclization to form a stable 5-bromobenzoxazole ring system. This intermediate can then reliably undergo various cross-coupling reactions at the bromine-substituted position.
Caption: General workflow for the functionalization of 2-amino-5-bromophenol.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromobenzoxazoles from 2-Amino-5-bromophenol
This protocol describes the synthesis of a 2-aryl-5-bromobenzoxazole intermediate, a key precursor for subsequent cross-coupling reactions.
Reaction Scheme:
(Illustrative scheme showing the reaction of 2-amino-5-bromophenol with an aromatic aldehyde to form the corresponding 2-aryl-5-bromobenzoxazole)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of 2-amino-5-bromophenol (1.0 mmol) in toluene (10 mL) is added the aromatic aldehyde (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
DDQ (1.2 mmol) is added, and the reaction mixture is heated to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-aryl-5-bromobenzoxazole.
Quantitative Data for Benzoxazole Synthesis:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5-bromobenzoxazole | 85 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-bromobenzoxazole | 88 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-bromobenzoxazole | 82 |
Protocol 2: Suzuki-Miyaura Coupling of 2-Aryl-5-bromobenzoxazole
This protocol details the palladium-catalyzed cross-coupling of a 2-aryl-5-bromobenzoxazole with an arylboronic acid.
Reaction Scheme:
(Illustrative scheme showing the Suzuki-Miyaura coupling of 2-phenyl-5-bromobenzoxazole with phenylboronic acid)
Materials:
-
2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dimethoxyethane (DME)/H₂O mixture)
Procedure:
-
In a reaction vessel, combine 2-phenyl-5-bromobenzoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed DME (8 mL) and H₂O (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 18 | 92 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 24 | 87 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 16 | 85 |
Protocol 3: Sonogashira Coupling of 2-Aryl-5-bromobenzoxazole
This protocol describes the palladium- and copper-catalyzed coupling of a 2-aryl-5-bromobenzoxazole with a terminal alkyne.
Reaction Scheme:
(Illustrative scheme showing the Sonogashira coupling of 2-phenyl-5-bromobenzoxazole with phenylacetylene)
Materials:
-
2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA))
-
Solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a solution of 2-phenyl-5-bromobenzoxazole (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) and TEA (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 16 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 20 | 84 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 12 | 95 |
Protocol 4: Buchwald-Hartwig Amination of 2-Aryl-5-bromobenzoxazole
This protocol details the palladium-catalyzed amination of a 2-aryl-5-bromobenzoxazole.
Reaction Scheme:
(Illustrative scheme showing the Buchwald-Hartwig amination of 2-phenyl-5-bromobenzoxazole with morpholine)
Materials:
-
2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)
-
Amine (e.g., morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol).
-
Add 2-phenyl-5-bromobenzoxazole (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos | NaOtBu | Toluene | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos | NaOtBu | Toluene | 20 | 82 |
Factors Influencing Cross-Coupling Reactions of 5-Bromobenzoxazoles
The success of cross-coupling reactions on the 5-bromobenzoxazole scaffold is dependent on several key factors. The interplay between the catalyst system, coupling partners, and reaction conditions determines the efficiency and outcome of the transformation.
Caption: Key factors influencing cross-coupling reactions of 5-bromobenzoxazoles.
Conclusion
While direct cross-coupling on this compound presents significant challenges, a two-step approach involving the formation of a 5-bromobenzoxazole intermediate provides a robust and versatile platform for the synthesis of highly functionalized benzoxazole derivatives. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions demonstrate the broad applicability of this strategy. Researchers can adapt these methodologies to access a wide range of novel compounds for applications in drug discovery and materials science, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-bromophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-5-bromophenol hydrochloride as a precursor in the synthesis of azo dyes. While specific examples of dyes derived directly from this compound are not extensively reported in readily available literature, this document outlines a detailed, representative protocol for the synthesis of a monoazo dye based on established principles of diazotization and coupling reactions.
Introduction
This compound is a versatile aromatic amine containing both a hydroxyl and a bromo substituent, making it a valuable building block in organic synthesis. In the realm of dye chemistry, the primary amino group can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds, such as phenols and naphthols, to form azo dyes. The resulting dye's color and properties are influenced by the electronic nature of the substituents on both the diazo component (derived from 2-Amino-5-bromophenol) and the coupling component. The presence of the bromo and hydroxyl groups on the 2-Amino-5-bromophenol backbone can impart specific characteristics to the final dye molecule, such as altered shade, lightfastness, and affinity for different substrates.
Application: Synthesis of a Representative Monoazo Dye
This section details the synthesis of a hypothetical monoazo dye, "4-((4-bromo-2-hydroxyphenyl)diazenyl)phenol" (BHPDP), using this compound as the starting material and phenol as the coupling component. This example serves to illustrate the general methodology.
Table 1: Physicochemical Properties of BHPDP (Hypothetical Data)
| Property | Value |
| Molecular Formula | C₁₂H₉BrN₂O₂ |
| Molecular Weight | 293.12 g/mol |
| Appearance | Reddish-brown powder |
| Melting Point | 185-190 °C |
| Absorption Maximum (λmax) in Ethanol | 485 nm |
| Molar Extinction Coefficient (ε) | 25,000 L·mol⁻¹·cm⁻¹ |
| Solubility | Soluble in ethanol, acetone, and DMF |
Experimental Protocols
The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amine followed by an azo coupling reaction.
Part 1: Diazotization of this compound
This procedure describes the conversion of the primary aromatic amine into a diazonium salt.
Materials:
-
This compound (1 equivalent)
-
Concentrated Hydrochloric Acid (3 equivalents)
-
Sodium Nitrite (1.1 equivalents)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Azo Coupling with Phenol
This procedure describes the reaction of the diazonium salt with phenol to form the azo dye.
Materials:
-
Diazonium salt solution from Part 1
-
Phenol (1 equivalent)
-
Sodium Hydroxide solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve phenol in a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part 1) to the cold alkaline phenol solution with vigorous stirring. The addition should be done portion-wise to maintain a low temperature.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
For purification, the crude dye can be recrystallized from a suitable solvent such as ethanol.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Caption: General workflow for azo dye synthesis.
Signaling Pathway of Azo Dye Formation
The synthesis of an azo dye is a classic example of an electrophilic aromatic substitution reaction. The diazonium ion, formed during the diazotization step, acts as a weak electrophile. The coupling component, in this case, the phenoxide ion (formed from phenol in an alkaline medium), is a highly activated aromatic ring that readily undergoes electrophilic attack.
Caption: Mechanism of azo coupling reaction.
Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-5-bromophenol hydrochloride as a versatile building block in medicinal chemistry. The following sections detail its application in the synthesis of bioactive molecules, including enzyme inhibitors and anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable starting material in organic synthesis due to its trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring. This unique combination allows for a variety of chemical transformations, making it an ideal scaffold for the construction of complex molecules with potential therapeutic applications. Its derivatives have shown promise as inhibitors of key biological targets such as protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases, as well as exhibiting potent anticancer properties.
Applications in the Synthesis of Bioactive Molecules
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Derivatives of 2-amino-5-bromophenol have been investigated as PTP1B inhibitors.
Quantitative Data: PTP1B Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol | PTP1B | 1.7 | [1] |
| Compound 26 (a derivative) | PTP1B | 0.89 | [1] |
Signaling Pathway: Role of PTP1B in Insulin Signaling
The diagram below illustrates the negative regulatory role of PTP1B on the insulin receptor (IR), which is a key aspect of insulin signaling. Inhibition of PTP1B can enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma and epilepsy.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Type | Target | K_i (mM) | Reference |
| Novel Bromophenol Derivatives | hCA I | 13.7 - 32.7 | [2] |
| Novel Bromophenol Derivatives | hCA II | 0.65 - 1.26 | [2] |
Biological Process: Carbonic Anhydrase Catalysis
The following diagram illustrates the fundamental catalytic role of carbonic anhydrase.
Caption: Catalytic action of Carbonic Anhydrase.
Anticancer Agents
Derivatives of 2-amino-5-bromophenol have been synthesized and evaluated for their potential as anticancer agents. Specifically, compounds incorporating an indolin-2-one moiety have shown significant activity against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 4g (indolin-2-one derivative) | A549 (Lung) | 1.2 | [3] |
| 4g (indolin-2-one derivative) | Bel7402 (Liver) | 3.5 | [3] |
| 4g (indolin-2-one derivative) | HepG2 (Liver) | 2.8 | [3] |
| 4g (indolin-2-one derivative) | HeLa (Cervical) | 1.5 | [3] |
| 4g (indolin-2-one derivative) | HCT116 (Colon) | 0.9 | [3] |
Experimental Workflow: Anticancer Activity Screening
The following diagram outlines a typical workflow for screening the anticancer activity of newly synthesized compounds.
Caption: Workflow for anticancer drug screening.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromophenol from 5-Bromo-2-nitrophenol
This protocol describes the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.
Materials:
-
5-Bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in 0.5% aqueous sodium hydroxide solution.
-
Stir the solution until the solid is completely dissolved.
-
Add sodium bisulfite (approximately 7.3 eq) to the reaction mixture and stir at room temperature for 15 minutes.
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.
Expected Yield: ~60%
Protocol 2: Representative Synthesis of a Bioactive Indolin-2-one Derivative
This protocol is a representative procedure for the synthesis of an N-aryl indolin-2-one, a scaffold found in anticancer derivatives, starting from an aminophenol. This is a multi-step synthesis.
Step 1: N-alkylation of 2-Amino-5-bromophenol
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Step 2: Intramolecular Cyclization to form the Indolin-2-one Ring
Materials:
-
Product from Step 1
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Toluene
Procedure:
-
In a reaction vessel, combine the product from Step 1 (1.0 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous toluene under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the indolin-2-one core.
Step 3: Functionalization of the Indolin-2-one Core (Representative Suzuki Coupling)
Materials:
-
Brominated indolin-2-one from Step 2
-
Appropriate boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous sodium carbonate
-
1,4-Dioxane
Procedure:
-
To a mixture of the brominated indolin-2-one (1.0 eq), boronic acid (1.2 eq), and palladium catalyst (0.05 eq) in 1,4-dioxane, add aqueous sodium carbonate solution (2 M).
-
Heat the reaction mixture under an inert atmosphere at 90 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Synthetic Workflow: From 2-Amino-5-bromophenol to a Bioactive Derivative
Caption: Synthetic route to a bioactive derivative.
Conclusion
This compound is a highly adaptable and valuable building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent inhibitors for various enzymes and promising anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material in the pursuit of novel therapeutics.
References
Application Notes: Derivatization of 2-Amino-5-bromophenol Hydrochloride for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromophenol is a bifunctional aromatic compound containing both a phenolic hydroxyl (-OH) group and an amino (-NH2) group. As a hydrochloride salt, the amino group is protonated (-NH3+), influencing its solubility and reactivity. Due to the polar nature and potential for low volatility and thermal instability, direct analysis of this compound by methods such as gas chromatography (GC) can be challenging. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For 2-Amino-5-bromophenol, derivatization is essential to enhance volatility for GC analysis or to improve chromatographic behavior and detectability for High-Performance Liquid Chromatography (HPLC) analysis.[1][2]
This document provides detailed protocols for two common derivatization techniques: silylation for GC-Mass Spectrometry (GC-MS) analysis and acylation for HPLC-Ultraviolet (HPLC-UV) analysis.
Application Note 1: Quantitative Analysis by GC-MS via Silylation
1. Principle
Silylation is a robust and widely used derivatization technique for GC analysis.[3] It involves the replacement of active hydrogens, such as those in hydroxyl and amino groups, with a non-polar trimethylsilyl (TMS) group.[1] This reaction significantly reduces the polarity and increases the volatility and thermal stability of the analyte, making it amenable to GC separation and analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines.[4] The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered groups.[1]
The derivatization of 2-Amino-5-bromophenol with BSTFA results in the formation of 5-bromo-2-(trimethylsilyloxy)-N-(trimethylsilyl)aniline, a more volatile and thermally stable compound suitable for GC-MS analysis.
2. Experimental Workflow
Caption: Workflow for silylation derivatization of 2-Amino-5-bromophenol HCl for GC-MS analysis.
3. Detailed Experimental Protocol
3.1. Materials and Reagents
-
2-Amino-5-bromophenol hydrochloride (Analyte)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Acetonitrile or Pyridine (Solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
3.2. Protocol
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 200 µL of anhydrous acetonitrile or pyridine to the vial. Pyridine can act as both a solvent and an acid scavenger for the HCl, which is beneficial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is necessary to drive the reaction to completion.[4]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
4. Instrumental Parameters and Expected Data
The following tables provide typical instrument parameters and expected results. These should be optimized for the specific instrument and application.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Splitless (or Split 10:1) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min[5] |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Impact (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 40-550 amu |
Table 2: Expected Quantitative and Mass Spectral Data
| Compound | Molecular Weight ( g/mol ) | Derivatized MW | Expected M+ ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| 2-Amino-5-bromophenol | 188.02 | 332.23 (di-TMS) | 331/333 | [M-15]+ (loss of CH3), [M-Br]+ |
| LOD/LOQ | - | - | - | ~0.1-1 ng/mL |
| Linearity (R²) | - | - | - | >0.99 |
(Note: LOD, LOQ, and linearity are estimates based on typical performance for silylated phenols and should be experimentally determined.)
Application Note 2: Quantitative Analysis by HPLC-UV via Acylation
1. Principle
Acylation is a common derivatization strategy used to improve the chromatographic properties of polar compounds for reverse-phase HPLC. Reacting 2-Amino-5-bromophenol with an acylating agent like acetic anhydride selectively modifies the more nucleophilic amino group to form an amide.[6] This N-acetylation reduces the polarity of the molecule, leading to better retention and peak shape on C18 columns. The reaction is typically carried out in an aqueous or mixed solvent system, with a base like sodium bicarbonate to neutralize the hydrochloride salt and any acid produced during the reaction.[7]
The resulting product, N-(4-bromo-2-hydroxyphenyl)acetamide, is less polar than the parent compound and can be readily analyzed by HPLC with UV detection.
2. Experimental Workflow
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. iris.unina.it [iris.unina.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromophenol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-bromophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Amino-5-bromophenol?
The primary starting materials for the synthesis of 2-Amino-5-bromophenol are either 5-bromo-2-nitrophenol or N-(4-bromo-2-hydroxyphenyl)acetamide.
Q2: How is this compound typically formed?
This compound is formed by treating the isolated 2-Amino-5-bromophenol base with hydrochloric acid. This is a standard acid-base reaction to form the hydrochloride salt.
Q3: What is a typical yield for the synthesis of 2-Amino-5-bromophenol?
Reported yields can vary depending on the synthetic route. The reduction of 5-bromo-2-nitrophenol with sodium bisulfite has a reported yield of around 60%[1][2]. A higher yield of 89% has been reported for the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide[1].
Q4: How can the purity of the final product be assessed?
The purity of 2-Amino-5-bromophenol can be assessed using techniques such as analytical High-Performance Liquid Chromatography (HPLC) and by its melting point[1]. The structure can be confirmed using spectroscopic methods like 1H NMR and Infrared (IR) spectroscopy[1][2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - For Nitro Reduction: Ensure the sodium bisulfite is of good quality and used in sufficient excess. Monitor the reaction progress using Thin Layer Chromatography (TLC). - For Acetamide Hydrolysis: Confirm that the reflux time of 3 hours at 100°C was maintained. Ensure complete dissolution of the starting material. |
| Loss during Extraction: Significant product loss can occur during the workup and extraction phases. | - Ensure the pH is adjusted correctly before extraction. - Perform multiple extractions with the specified solvent (e.g., diethyl ether or Dichloromethane) to maximize recovery[1]. - Minimize the volume of the aqueous phase to be extracted if possible. | |
| Loss during Recrystallization: Using an inappropriate solvent system or cooling too rapidly can lead to poor recovery. | - Optimize the recrystallization solvent system. A mixed solvent system like ether/hexane has been reported to be effective[1][2]. - Allow the solution to cool slowly to promote the formation of pure crystals. | |
| Product Impurity | Incomplete Reaction or Side Products: The presence of starting material or byproducts from side reactions can contaminate the final product. | - Monitor the reaction to completion using TLC to ensure all starting material is consumed. - Purify the crude product thoroughly by recrystallization. Multiple recrystallizations may be necessary. |
| Degradation of Product: 2-Aminophenols can be susceptible to oxidation, leading to discoloration and impurities. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during purification and drying. - Store the final product in a cool, dark place. | |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH Adjustment: Incorrect pH can prevent the precipitation of the hydrochloride salt. | - After synthesizing the free base, dissolve it in a suitable solvent and carefully add hydrochloric acid until the solution is acidic. The hydrochloride salt should then precipitate. - Monitor the pH throughout the addition of acid. |
| Solubility of the Hydrochloride Salt: The hydrochloride salt may be soluble in the chosen solvent system. | - If the salt does not precipitate, try concentrating the solution or adding a non-polar co-solvent to induce precipitation. |
Experimental Protocols
Method 1: Reduction of 5-bromo-2-nitrophenol
This protocol details the synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Amino-5-bromophenol via reduction.
Detailed Procedure:
-
Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution[1].
-
Add sodium bisulfite (2.00 g, 85% purity) to the solution and stir the reaction mixture at room temperature for 15 minutes[1].
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5[1].
-
Extract the aqueous mixture three times with diethyl ether (total volume of 40 mL)[1].
-
Combine the organic extracts and dry them over anhydrous sodium sulfate[1].
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product[1].
-
Recrystallize the crude product from a mixed solvent of ether/hexane to yield pure 2-amino-5-bromophenol[1].
Quantitative Data:
| Reactant | Amount | Moles |
| 5-bromo-2-nitrophenol | 0.292 g | 1.34 mmol |
| Sodium Bisulfite (85%) | 2.00 g | ~16.5 mmol |
| Product | Yield | Purity |
| 2-Amino-5-bromophenol | 0.151 g (60%) | Not specified |
Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This protocol outlines the synthesis of 2-Amino-5-bromophenol from N-(4-bromo-2-hydroxyphenyl)acetamide.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Amino-5-bromophenol via hydrolysis.
Detailed Procedure:
-
Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in 30 mL of ethanol and 30 mL of 3 M hydrochloric acid[1].
-
Heat the mixture to 100°C and maintain it at reflux for 3 hours[1].
-
After cooling, add 45 mL of 1 M sodium carbonate solution to the mixture[1].
-
Remove the ethanol from the mixture under reduced pressure[1].
-
Extract the remaining aqueous residue three times with dichloromethane (DCM) (3 x 250 mL)[1].
-
Dry the combined organic extracts and concentrate them to yield the product[1].
Quantitative Data:
| Reactant | Amount | Moles |
| N-(4-bromo-2-hydroxyphenyl)acetamide | 1.35 g | 5.87 mmol |
| Product | Yield | Purity |
| 2-Amino-5-bromophenol | 988 mg (89%) | 100% (by HPLC) |
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the purified 2-Amino-5-bromophenol free base from either method can be dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.
References
Technical Support Center: 2-Amino-5-bromophenol Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-bromophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1] Exposure to light and air can lead to degradation and discoloration of the material.
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of 2-Amino-5-bromophenol typically involves the reduction of 5-bromo-2-nitrophenol.[2] Potential impurities may include unreacted starting material (5-bromo-2-nitrophenol), partially reduced intermediates, and other side-products from the reduction reaction. The specific impurities will depend on the reducing agent and reaction conditions used.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and for quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and to identify the presence of any residual solvents or synthetic byproducts.
Q4: What is the appearance and solubility of 2-Amino-5-bromophenol?
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent system. - Too much solvent was used. - The cooling process was too rapid. | - If using a mixed solvent system (e.g., ether/hexane), gradually increase the proportion of the anti-solvent (hexane). - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Oiling Out (forming a liquid layer instead of crystals) | - The boiling point of the solvent is too high. - The impurity concentration is very high, depressing the melting point. - The solution is supersaturated. | - Switch to a lower-boiling point solvent system. - Attempt to purify a smaller batch of the crude material. - Try adding a seed crystal to induce crystallization. - Ensure the solution is not cooled too rapidly. |
| Colored Impurities Remain in the Crystals | - The impurity has similar solubility to the product. - The crystals have adsorbed the impurity on their surface. | - Consider a pre-purification step with activated carbon to remove colored impurities. - Perform a second recrystallization. - Wash the collected crystals with a small amount of cold solvent. |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated. - The presence of impurities is inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - If significant impurities are suspected, consider purification by column chromatography first. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC should translate to the column. For aminophenols, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are common starting points. - Use an appropriate ratio of stationary phase (silica gel or alumina) to the crude product (typically 50:1 to 100:1 by weight). - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not Eluting from the Column | - The eluent is not polar enough. - The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. - If using silica gel (which is acidic) and your compound is basic, it may be retained. Consider using a neutral or basic stationary phase like alumina, or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
| Streaking or Tailing of the Compound Band | - The compound is not fully soluble in the eluent. - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Ensure the crude product is fully dissolved in the minimum amount of loading solvent before applying to the column. - Adjust the polarity of the eluent or consider using a different stationary phase. - Reduce the amount of material loaded onto the column. |
Experimental Protocols
Recrystallization of 2-Amino-5-bromophenol
This protocol is based on a reported synthesis and purification of 2-Amino-5-bromophenol.[2][6]
-
Dissolution: Dissolve the crude 2-Amino-5-bromophenol in a minimum amount of hot diethyl ether.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot ether solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data from a Representative Experiment: [2][6]
| Parameter | Crude Product | Purified Product |
| Melting Point | 99.5-100.5 °C | 125-127 °C (decomposes) |
| Yield | - | 60% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 2-Amino-5-bromophenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-5-bromophenol hydrochloride. This guide focuses on identifying and mitigating side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 5-bromo-2-nitrophenol
This synthetic pathway involves the reduction of a nitro group to an amine. While effective, it is susceptible to a significant side reaction: dehalogenation.
Q1: My final product shows a significant amount of a byproduct with a lower molecular weight, which I suspect is 2-aminophenol. How can I confirm this and prevent its formation?
A1: The formation of 2-aminophenol is a common issue arising from the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Confirmation:
-
TLC Analysis: Co-spot your reaction mixture with authentic samples of 2-Amino-5-bromophenol and 2-aminophenol. A typical eluent system for separation is a mixture of hexane and ethyl acetate. The more polar 2-aminophenol will likely have a lower Rf value than the desired product.
-
GC-MS Analysis: This technique can definitively identify the components of your product mixture by their mass-to-charge ratio.
-
-
Prevention of Dehalogenation:
-
Catalyst Selection: The choice of catalyst is critical in minimizing dehalogenation. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is known to promote dehalogenation. Consider using catalysts less prone to this side reaction, such as Raney Nickel.
-
Reaction Conditions:
-
Acidic Medium: Performing the reduction under acidic conditions can sometimes suppress dehalogenation.
-
Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) generally favor the reduction of the nitro group over dehalogenation.
-
-
Alternative Reducing Agents: Instead of catalytic hydrogenation, consider chemical reducing agents like sodium bisulfite (NaHSO3) or tin(II) chloride (SnCl2) in an acidic medium, which are less likely to cause dehalogenation.
-
Q2: My reaction seems to be incomplete, with starting material (5-bromo-2-nitrophenol) remaining. What could be the cause?
A2: Incomplete reduction can be due to several factors related to the catalyst, reducing agent, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity:
-
Ensure your catalyst is fresh and has not been deactivated. If using a recycled catalyst, its activity may be diminished.
-
For catalytic hydrogenations, ensure proper mixing to keep the catalyst suspended and in contact with the reactants.
-
-
Reducing Agent Stoichiometry:
-
If using a chemical reducing agent like sodium bisulfite, ensure you are using a sufficient stoichiometric excess.
-
-
Reaction Time and Temperature:
-
The reaction may require a longer duration or a moderate increase in temperature to go to completion. Monitor the reaction progress by TLC until the starting material spot disappears.
-
Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This route involves the cleavage of an amide bond to yield the desired aminophenol. The primary challenge is ensuring the complete removal of the acetyl protecting group.
Q1: My final product is contaminated with the starting material, N-(4-bromo-2-hydroxyphenyl)acetamide. How can I drive the hydrolysis to completion?
**A1
Technical Support Center: 2-Amino-5-bromophenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound are typically related to the synthetic route used for its manufacture. The primary synthesis pathways involve the reduction of 5-bromo-2-nitrophenol or the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. Therefore, the common impurities include:
-
Process-Related Impurities:
-
5-bromo-2-nitrophenol: Unreacted starting material from the primary synthetic route.
-
N-(4-bromo-2-hydroxyphenyl)acetamide: An intermediate in an alternative synthetic route.
-
Positional Isomers: Such as 2-Amino-4-bromophenol and 4-Amino-2-bromophenol, which can arise from impurities in the starting materials.
-
-
Degradation-Related Impurities:
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-imine type structures, especially when exposed to air, light, or certain metals. Further degradation can lead to smaller, more polar compounds.
-
Q2: What are the typical purity levels and impurity specifications for this compound?
Commercial grades of this compound typically have a purity of 97% or higher.[1] Specific impurity levels can vary between batches and manufacturers. Below is a table summarizing typical, though not absolute, specifications for key potential impurities.
Data Presentation: Impurity Profile
| Impurity Name | Chemical Structure | Typical Specification |
| 5-bromo-2-nitrophenol | ≤ 0.5% | |
| N-(4-bromo-2-hydroxyphenyl)acetamide | ≤ 0.5% | |
| 2-Amino-4-bromophenol | ≤ 1.0% | |
| Unspecified Impurities | - | ≤ 0.1% each |
| Total Impurities | - | ≤ 2.0% |
Note: These values are illustrative and may not represent the exact specifications from all suppliers. Always refer to the Certificate of Analysis for a specific lot.
Troubleshooting Guides
Issue 1: My this compound solution is colored (e.g., yellow, brown). Is it degraded?
A slight coloration is not uncommon due to the susceptibility of aminophenols to oxidation. However, a significant or darkening color change upon storage or dissolution can indicate degradation.
Troubleshooting Workflow for Colored Solutions
Caption: Troubleshooting workflow for colored solutions.
Issue 2: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?
Unexpected peaks are likely impurities. The following protocol and troubleshooting guide can help in their identification and resolution.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile. It is based on methods for similar bromophenol compounds.[2][3]
-
Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[2][3]
-
Mobile Phase:
-
A: 0.05% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) % B 0 2 0.1 20 15 50 35 70 40 98 50 98 51 2 | 60 | 2 |
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanols on the column. - Column overload. | - Use a high-purity, end-capped column. - Lower the sample concentration. - Adjust mobile phase pH; for aminophenols, a slightly acidic mobile phase (like the one with TFA) is often beneficial. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Late eluting peaks from a previous injection. | - Run a blank gradient to check for system contamination. - Ensure adequate column flushing between runs. - Use high-purity solvents and freshly prepared mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the gradient profile (e.g., make it shallower in the region of co-eluting peaks). - Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). - Replace the column if it has been used extensively. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column not equilibrated. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven for stable temperature control. - Equilibrate the column with the initial mobile phase for a sufficient time before injection. |
Signaling Pathway for Impurity Identification
The logical flow for identifying an unknown peak in your chromatogram.
Caption: Logical workflow for impurity identification.
References
Technical Support Center: 2-Amino-5-bromophenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromophenol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned brown. What is the likely cause?
A1: The browning of your solution is likely due to oxidation of the aminophenol moiety. Phenolic compounds, especially aminophenols, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, or the presence of metal ions. This oxidation can lead to the formation of colored polymeric products.[1][2][3][4] To minimize this, it is recommended to prepare solutions fresh, use deoxygenated solvents, and protect the solution from light.
Q2: I am observing a loss of my starting material in my experimental setup over time, even in the dark. What could be happening?
A2: If photodegradation is ruled out, the loss of this compound could be due to microbial degradation, especially if your medium is not sterile. Certain microorganisms are capable of degrading halogenated aromatic compounds.[5][6][7] Another possibility is slow oxidation or reaction with other components in your experimental medium. Aromatic amines can also exhibit instability in certain aqueous environments, particularly at non-neutral pH.[8][9]
Q3: What are the potential degradation products of this compound that I should look for?
A3: Potential degradation can occur through several pathways, leading to a variety of products. Key degradation routes include oxidation of the aminophenol, dehalogenation of the aromatic ring, and photodegradation. Depending on the conditions, you might observe the formation of quinone imines, phenoxazinones, hydroxylated derivatives (where the bromine is replaced by a hydroxyl group), or debrominated 2-aminophenol.[3][10][11]
Q4: How should I store this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C), protected from light, and in a tightly sealed container.[12][[“]]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.2. Review the sample preparation and storage conditions. Were the samples exposed to light, high temperatures, or non-neutral pH for extended periods?[8][9]3. If microbial contamination is suspected, filter-sterilize the sample and re-analyze.[5][6][7]4. Consider the possibility of reaction with components of your mobile phase or sample matrix. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | 1. Perform a stability study of this compound in your experimental medium under the exact conditions of your assay (temperature, pH, light exposure).2. Prepare fresh solutions for each experiment.3. Include control samples (compound in medium without other reagents) to monitor for degradation over the time course of the experiment. |
| Loss of biological activity | Degradation to inactive products. | 1. Confirm the identity and purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).2. If degradation is suspected, try to correlate the loss of activity with the appearance of degradation products.3. Modify experimental conditions to enhance stability, such as working under low-light conditions, using deoxygenated buffers, or adding antioxidants if compatible with your system. |
| Precipitate formation in solution | Poor solubility or formation of insoluble degradation products. | 1. Verify the solubility of this compound in your chosen solvent and at the desired concentration.2. If the precipitate forms over time, it may be due to the formation of insoluble polymeric degradation products from oxidation.[1][3] Prepare smaller volumes of fresh solution more frequently. |
Degradation Pathways
The degradation of this compound can be initiated through several mechanisms, primarily oxidation, photodegradation, and microbial degradation. The following diagrams illustrate these potential pathways.
Caption: Plausible oxidative degradation pathway of 2-Amino-5-bromophenol.
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. consensus.app [consensus.app]
troubleshooting failed reactions with 2-Amino-5-bromophenol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromophenol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Amino-5-bromophenol?
There are two primary, well-documented synthetic routes for the preparation of 2-Amino-5-bromophenol. The choice of route may depend on the available starting materials and desired scale.
-
Route 1: Reduction of 5-bromo-2-nitrophenol. This method involves the reduction of the nitro group of 5-bromo-2-nitrophenol using a reducing agent such as sodium bisulfite or catalytic hydrogenation.[1][2]
-
Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. This route involves the acidic or basic hydrolysis of the corresponding acetamide to yield the free amine.[2]
Q2: My reaction to synthesize 2-Amino-5-bromophenol resulted in a low yield. What are the potential causes and solutions?
Low yields can arise from several factors depending on the synthetic route. Here are some common causes and troubleshooting tips:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of good quality and added in the correct stoichiometry. |
| Degradation of Starting Material or Product | 2-Aminophenols can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The hydrochloride salt form offers improved stability. |
| Suboptimal Reaction Conditions | Review the reaction temperature, solvent, and pH. For the reduction of 5-bromo-2-nitrophenol, ensure the pH is controlled during the workup as the product is amphoteric.[1][2] For the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, ensure the acid or base concentration is sufficient for complete hydrolysis. |
| Issues During Workup and Purification | The product has some solubility in water, which can lead to losses during aqueous workup. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions.[1][2] Purification by recrystallization should be done with an appropriate solvent system, like ether/hexane, to minimize loss.[1][2] |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The nature of the impurities will depend on the synthetic route used.
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From Reduction of 5-bromo-2-nitrophenol:
-
Unreacted Starting Material: The presence of 5-bromo-2-nitrophenol is a common impurity if the reduction is incomplete.
-
Partially Reduced Intermediates: Depending on the reducing agent, partially reduced species like nitroso or hydroxylamine intermediates may be present.
-
-
From Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide:
-
Unreacted Starting Material: Incomplete hydrolysis will result in the presence of N-(4-bromo-2-hydroxyphenyl)acetamide.
-
-
General Impurities:
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.
-
Regioisomers: If the starting materials are not pure, regioisomeric impurities may be carried through the synthesis.
-
Q4: What is the best way to purify crude this compound?
Recrystallization is a common and effective method for purifying 2-Amino-5-bromophenol. A mixed solvent system of ether/hexane has been reported to yield a pure product.[1][2] Column chromatography on silica gel can also be used, but care must be taken to choose an appropriate eluent system to avoid streaking, which can occur with amines. Using a small percentage of a basic modifier like triethylamine in the eluent can help to mitigate this.
Q5: Are there any specific handling and storage recommendations for this compound?
This compound is a solid that should be stored in a cool, dry place away from light and oxidizing agents. As an aminophenol derivative, it is susceptible to oxidation, which can be accelerated by light and air. The hydrochloride salt is generally more stable and easier to handle than the free base.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol[1][2]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃)
-
Dilute Hydrochloric Acid (HCl)
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Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.
-
Stir the solution until the starting material is completely dissolved.
-
Add sodium bisulfite (approximately 7-8 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 15 minutes.
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Monitor the reaction by TLC until the starting material is consumed.
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Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
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Extract the product with diethyl ether (3 times).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Recrystallize the crude product from an ether/hexane mixture to yield pure 2-Amino-5-bromophenol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) | [1][2] |
| Product | 2-Amino-5-bromophenol (0.151 g, 0.80 mmol) | [1][2] |
| Yield | 60% | [1][2] |
| Melting Point | 125-127 °C (decomposition) | [1][2] |
Protocol 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide[2]
Materials:
-
N-(4-bromo-2-hydroxyphenyl)acetamide
-
Ethanol (EtOH)
-
3 M Hydrochloric Acid (HCl)
-
1 M Sodium Carbonate (Na₂CO₃)
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Dichloromethane (DCM)
Procedure:
-
Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and 3 M hydrochloric acid.
-
Heat the suspension to reflux (approximately 100 °C) for 3 hours.
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Cool the reaction mixture and add 1 M sodium carbonate to neutralize the acid.
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Remove the ethanol under reduced pressure.
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Extract the residue with dichloromethane (3 times).
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Dry the combined organic layers and concentrate to yield the product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) | [2] |
| Product | 2-Amino-5-bromophenol (988 mg) | [2] |
| Yield | 89% | [2] |
| Purity (by HPLC) | 100% | [2] |
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to 2-Amino-5-bromophenol.
References
Technical Support Center: Scaling Up 2-Amino-5-bromophenol Hydrochloride Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 2-Amino-5-bromophenol hydrochloride. This crucial intermediate is widely used in the pharmaceutical industry.[1][2] This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Amino-5-bromophenol?
A1: The most common starting materials for the synthesis of 2-Amino-5-bromophenol are 5-bromo-2-nitrophenol or N-(4-bromo-2-hydroxyphenyl)acetamide.[3] The choice of starting material often depends on availability, cost, and the desired scale of the reaction.
Q2: What is the typical yield for the synthesis of 2-Amino-5-bromophenol?
A2: The reported yields for the synthesis of 2-Amino-5-bromophenol can vary depending on the chosen synthetic route and reaction conditions. For instance, a 60% yield has been reported when starting from 5-bromo-2-nitrophenol and using sodium bisulfite as the reducing agent.[3][4] Another method, starting from N-(4-bromo-2-hydroxyphenyl)acetamide, has reported a yield of 89%.[3]
Q3: What are the key safety precautions to consider during this synthesis?
A3: 2-Amino-5-bromophenol is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and serious eye irritation, as well as potential respiratory irritation.[5] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Q4: How can the purity of the final product be assessed?
A4: The purity of 2-Amino-5-bromophenol can be assessed using techniques such as analytical High-Performance Liquid Chromatography (HPLC) and observing the melting point.[3] The structure can be confirmed using spectroscopic methods like 1H NMR and Infrared (IR) spectroscopy.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Suboptimal reagent stoichiometry. | Carefully check the molar ratios of your reactants. An excess of the reducing agent is often used to ensure complete conversion of the starting material. | |
| Degradation of the product. | 2-aminophenols can be sensitive to air oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. | |
| Presence of Impurities in the Final Product | Incomplete reduction of the nitro group. | Ensure the reducing agent is active and added in a sufficient amount. You can test the reducing agent on a small scale first. |
| Side reactions. | Control the reaction temperature carefully, as higher temperatures can sometimes lead to the formation of byproducts. | |
| Inefficient purification. | Optimize the recrystallization solvent system. A mixed solvent system, such as ether/hexane, has been reported to be effective for purifying 2-amino-5-bromophenol.[3][4] Column chromatography can also be employed for more challenging separations. | |
| Difficulty in Isolating the Product | Product is too soluble in the extraction solvent. | If the product is not efficiently extracted, consider using a different extraction solvent or performing multiple extractions. Ensure the pH of the aqueous layer is adjusted correctly to ensure the product is in its free base form for extraction. |
| Oily product instead of a solid. | The product may be impure. Try to purify a small sample by column chromatography to see if a solid can be obtained. If the product is inherently an oil at room temperature, ensure your characterization data matches the expected product. | |
| Reaction Not Starting | Inactive catalyst or reagent. | If using a catalyst like Pd/C, ensure it is not poisoned. Use fresh, high-quality reagents. |
| Incorrect pH. | Some reactions are pH-sensitive. Ensure the pH of the reaction mixture is within the optimal range for the specific protocol you are following. |
Experimental Protocols
Method 1: Reduction of 5-bromo-2-nitrophenol using Sodium Bisulfite
This method involves the reduction of a nitro group to an amine.
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution and stir until completely dissolved.[3][4]
-
Add sodium bisulfite to the solution and stir at room temperature for 15 minutes.[3][4]
-
After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[3][4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3][4]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[3][4]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[3][4]
Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This protocol involves the deprotection of an acetamide group to yield the free amine.
Materials:
-
N-(4-bromo-2-hydroxyphenyl)acetamide
-
Ethanol (EtOH)
-
3 M Hydrochloric acid (HCl)
-
1 M Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide in a mixture of ethanol and 3 M HCl.[3]
-
Heat the suspension to 100 °C (reflux) for 3 hours.[3]
-
After cooling, add 1 M Na₂CO₃ solution.[3]
-
Remove the ethanol under reduced pressure.[3]
-
Extract the residue three times with dichloromethane.[3]
-
Dry the combined organic layers and concentrate to yield the product.[3]
Data Presentation
| Parameter | Method 1 (from 5-bromo-2-nitrophenol) | Method 2 (from N-(4-bromo-2-hydroxyphenyl)acetamide) |
| Starting Material | 5-bromo-2-nitrophenol | N-(4-bromo-2-hydroxyphenyl)acetamide |
| Key Reagents | Sodium bisulfite, NaOH, HCl | HCl, Na₂CO₃ |
| Solvent(s) | Water, Diethyl ether | Ethanol, Water, Dichloromethane |
| Reaction Time | 15 minutes (stirring) | 3 hours (reflux) |
| Reaction Temperature | Room Temperature | 100 °C |
| Reported Yield | 60%[3][4] | 89%[3] |
| Purification Method | Recrystallization (ether/hexane)[3][4] | Extraction |
| Reported Purity | Not explicitly stated, but recrystallization implies high purity. | 100% (by HPLC)[3] |
Mandatory Visualization
Caption: Comparative workflow of two synthesis routes for 2-Amino-5-bromophenol.
References
Technical Support Center: Catalyst Selection for 2-Amino-5-bromophenol Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromophenol hydrochloride in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in several palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Q2: How does the hydrochloride salt of 2-Amino-5-bromophenol affect the reaction?
A2: The hydrochloride salt can neutralize the basic conditions typically required for cross-coupling reactions. It is often necessary to add an additional equivalent of base to neutralize the hydrochloride and deprotonate the phenol and/or amine to facilitate the catalytic cycle. Alternatively, a pre-neutralization step of the starting material can be performed.
Q3: How can I control the chemoselectivity between N-arylation and O-arylation?
A3: Chemoselectivity between N-arylation and O-arylation is a critical challenge. The outcome can be directed by carefully selecting the catalyst system and reaction conditions. Generally, palladium-based catalysts with bulky biarylphosphine ligands like BrettPhos tend to favor N-arylation, while copper-based catalyst systems can be employed to selectively achieve O-arylation. For 2-aminophenol, selective N-arylation can also be achieved with CuI.
Q4: Do I need to protect the amino or hydroxyl group before running the reaction?
A4: While protecting group strategies are common in multi-step synthesis, many modern cross-coupling methods are designed to be tolerant of free amino and hydroxyl groups. However, if chemoselectivity is a major issue or if the functional groups interfere with the catalyst, protection may be necessary. For instance, the amino group can be protected with a Boc or Fmoc group, and the hydroxyl group can be protected as a silyl ether or other suitable protecting groups.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. For Pd(II) precatalysts, the presence of a suitable reducing agent (often the amine or phosphine ligand) is crucial. Consider using a pre-activated Pd(0) source. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich substrates like 2-amino-5-bromophenol, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often more effective than traditional ligands like PPh₃. |
| Incorrect Base | The base is crucial for both neutralizing the hydrochloride salt and facilitating the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the specific reaction and solvent. |
| Solvent Issues | The reaction solvent should be anhydrous and deoxygenated, as oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, and THF. Ensure proper degassing of the solvent. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions or substrate decomposition. |
| Substrate Quality | Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black and promote side reactions. Ensure an inert atmosphere is maintained throughout the reaction. The ligand-to-pall |
solvent effects on 2-Amino-5-bromophenol hydrochloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of solvents on the reactivity of 2-Amino-5-bromophenol hydrochloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity sites of this compound and how do solvents influence them?
A1: this compound has three primary reactive sites: the amino group (-NH₃⁺), the hydroxyl group (-OH), and the aromatic ring.
-
Amino Group (-NH₃⁺): In its hydrochloride salt form, the amino group is protonated, significantly reducing its nucleophilicity. To achieve N-acylation or N-alkylation, a base is typically required to deprotonate the ammonium salt to the free amine (-NH₂). The choice of solvent is critical here; it must be compatible with the base and capable of dissolving the deprotonated intermediate. Aprotic solvents are often preferred to avoid reaction with the base.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation or O-acylation. The reactivity of the hydroxyl group is influenced by the solvent's ability to hydrogen bond. Protic solvents can solvate the hydroxyl group, potentially reducing its nucleophilicity.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. However, the protonated amino group in the hydrochloride salt is electron-withdrawing and deactivating. Solvent polarity can influence the rate of electrophilic aromatic substitution reactions.
Q2: How does the solubility of this compound in different solvents affect its reactivity?
A2: The solubility of this compound is a critical factor for its reactivity. As a salt, it generally exhibits poor solubility in many non-polar organic solvents. For a reaction to proceed efficiently in a homogeneous phase, the reactant must have adequate solubility in the chosen solvent. Poor solubility can lead to low reaction rates and yields. In some cases, a suspension of the reactant may be used, but this can introduce issues with reproducibility and reaction monitoring. It's often necessary to screen a range of solvents to find one that provides a good balance of reactant solubility and compatibility with the desired reaction conditions.
Q3: What are the general considerations for choosing a solvent for reactions involving this compound?
A3: When selecting a solvent, consider the following:
-
Polarity: The polarity of the solvent should be suitable for dissolving the reactants and stabilizing any charged intermediates or transition states.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may react with certain reagents (e.g., organometallics, strong bases). Aprotic solvents (e.g., THF, DMF, acetonitrile) do not have acidic protons and are often used when strong bases or nucleophiles are involved.
-
Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be conducted.
-
Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.
-
Work-up: Consider the ease of solvent removal and product isolation during the work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reactivity | 1. Poor solubility of this compound in the chosen solvent.2. Insufficient deprotonation of the amino group.3. Incompatible solvent for the reaction type. | 1. Screen a range of solvents with varying polarities (e.g., DMF, DMSO, NMP, acetonitrile) to improve solubility.2. Ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) in a sufficient molar excess to deprotonate the hydrochloride salt. The choice of solvent should be compatible with the base.3. For reactions requiring a free amine, switch to an aprotic solvent. For reactions involving the hydroxyl group, consider if a protic solvent is hindering reactivity. |
| Formation of Side Products | 1. Reaction with the solvent.2. Competing N- vs. O-functionalization.3. Polymerization or degradation of the starting material or product. | 1. Choose a more inert solvent. For example, if using an alcohol as a solvent for a reaction with an acyl chloride, esterification of the solvent may occur.2. The regioselectivity of N- vs. O-functionalization can be solvent-dependent. A change in solvent polarity or the use of protecting groups may be necessary to favor the desired product.3. Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. |
| Difficult Product Isolation/Purification | 1. High-boiling point solvent is difficult to remove.2. Product is highly soluble in the reaction solvent, leading to poor recovery.3. Formation of emulsions during aqueous work-up. | 1. If possible, choose a lower-boiling point solvent. Alternatively, use techniques like vacuum distillation or lyophilization for solvent removal.2. After the reaction is complete, consider adding an anti-solvent to precipitate the product.3. Try adding brine (saturated NaCl solution) to break up emulsions. Filtering the organic layer through a pad of celite or sodium sulfate can also help. |
Data Presentation
The following table summarizes solvents used in reactions involving 2-aminophenols, which can serve as a starting point for solvent screening for this compound reactivity studies.
| Reaction Type | Solvent(s) | Yield (%) | Notes |
| Benzoxazole Synthesis | Acetonitrile | 64-89 | Acetonitrile was found to be an effective solvent for the cyclization of 2-aminophenols with β-diketones to form benzoxazoles.[1] |
| DMF | 83-95 | In a one-pot synthesis of 2-phenyl benzoxazoles, DMF was used as the solvent at 80 °C.[2] | |
| Solvent-free | 85-98 | Under certain catalytic conditions, the synthesis of benzoxazoles can be achieved in high yields without a solvent.[2] | |
| N-alkylation | Methanol | 50-91 | Methanol was found to be an efficient solvent for the selective mono-N-alkylation of aromatic amines with 2-chloroethanol.[3] |
| Ethanol, Isopropyl alcohol | 62-89 | Other protic solvents also facilitated N-alkylation, though with varying selectivity.[3] | |
| Acetonitrile, Acetone, DCM, THF, Toluene, Dioxane, DMF, DMSO, NMP | Unsuccessful | A range of aprotic solvents were found to be unsuccessful for the selective mono-N-alkylation of an aromatic amine with 2-chloroethanol under the tested conditions.[3] |
Experimental Protocols
Protocol: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols
This protocol is adapted from a general method for the synthesis of benzoxazoles and can be used as a starting point for optimizing reactions with this compound.
Materials:
-
This compound
-
β-Diketone (e.g., acetylacetone)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Copper(I) iodide (CuI)
-
Acetonitrile (CH₃CN)
-
Suitable base (e.g., K₂CO₃ or Et₃N) to neutralize the hydrochloride
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol) and a suitable base (1.1 mmol).
-
Add acetonitrile (5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for the deprotonation of the amine.
-
To the resulting mixture, add the β-diketone (1.2 mmol), TsOH·H₂O (0.1 mmol), and CuI (0.05 mmol).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
Validation & Comparative
A Comparative Guide to 2-Amino-5-bromophenol Hydrochloride and its Isomers in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving optimal yields, purity, and cost-effectiveness. Among the myriad of available building blocks, substituted aminophenols play a crucial role in the construction of a wide array of heterocyclic compounds, which form the backbone of many therapeutic agents. This guide provides an objective comparison of 2-Amino-5-bromophenol hydrochloride and its isomers, focusing on their performance in the synthesis of valuable heterocyclic scaffolds, supported by experimental data.
Introduction to Aminobromophenols in Synthesis
Aminobromophenols are versatile bifunctional molecules containing amino, hydroxyl, and bromo substituents on a benzene ring. This unique combination of functional groups allows for a variety of chemical transformations, making them key intermediates in the synthesis of complex organic molecules, particularly heterocycles like benzoxazoles and benzothiazoles. The position of the bromine atom on the aromatic ring can significantly influence the reactivity of the amino and hydroxyl groups, thereby affecting reaction outcomes. 2-Amino-5-bromophenol, and its hydrochloride salt, is a commonly utilized isomer in the synthesis of 6-brominated heterocyclic compounds.
Comparative Synthesis of Aminobromophenol Precursors
The accessibility and yield of the aminobromophenol isomers themselves are critical factors in their utility as starting materials. Different synthetic strategies are employed for the preparation of these isomers, with varying reported yields.
| Precursor Isomer | Starting Material | Synthetic Method | Reported Yield (%) | Reference |
| 2-Amino-5-bromophenol | N-(4-bromo-2-hydroxyphenyl)acetamide | Hydrolysis with HCl and subsequent neutralization | 89% | |
| 2-Amino-4-bromophenol | 2-Amino-4-bromophenol | Not specified in detail, but available commercially | ≥94% (purity) | |
| 2-Amino-6-bromophenol | Substituted anilines | Treatment with KSCN in the presence of bromine/glacial acetic acid | Not specified | |
| 4-Amino-3-bromophenol | 4-Amino-3-bromophenol | Not specified in detail, but available commercially | Not specified |
Experimental Protocol: Synthesis of 2-Amino-5-bromophenol
A suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in ethanol (30 mL) and 3 M HCl (30 mL) is heated to 100°C (reflux) for 3 hours. To the cooled mixture, 1 M Na₂CO₃ (45 mL) is added, and the ethanol is removed under reduced pressure. The residue is extracted with dichloromethane (3 x 250 mL), and the combined organic layers are dried and concentrated to yield 2-Amino-5-bromophenol.
Performance in Heterocyclic Synthesis: A Comparative Analysis
The true measure of a building block's utility lies in its performance in subsequent synthetic steps. The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the reactivity of aminobromophenol isomers. The position of the bromine atom influences the electronic properties of the ring and can affect the nucleophilicity of the amino and hydroxyl groups, thereby impacting cyclization efficiency.
| Starting Aminobromophenol Isomer | Resulting Heterocycle | Reaction Partner | Catalyst/Conditions | Reported Yield (%) | Reference |
| 2-Amino-5-bromophenol | 6-Bromobenzoxazole derivative | Alkynone | Cu(OTf)₂ | 87% (for the aminophenol synthesis) | |
| 2-Amino-4-bromophenol | 5-Bromobenzoxazole derivative | Benzaldehyde derivative | ZnO nanoparticles | 88% (for the Schiff base formation) | |
| 2-Amino-4-bromophenol | 5-(1-Methyl-1H-indol-5-yl)-benzoxazole-2-thiol | 1-methyl-1H-indol-5-ylboronic acid / CS₂ | PdCl₂(PPh₃)₂ / KOH | Not specified for cyclization | |
| 2-Amino-6-substituted anilines | 2-Amino-6-substituted benzothiazoles | KSCN / Br₂ | Glacial acetic acid | 63-85% |
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles
A mixture of the respective 2-aminophenol isomer (1.0 mmol) and an aldehyde or carboxylic acid (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, DMF). A catalyst, such as a Lewis acid (e.g., Zn(OAc)₂) or a condensing agent (e.g., polyphosphoric acid), is added. The reaction mixture is then heated under reflux or microwave irradiation for a specified time. After completion, the mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Application in Drug Synthesis: A Workflow Example
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. The resulting 6-bromo-substituted heterocycles can serve as a handle for further functionalization, for instance, through cross-coupling reactions, to build more complex molecular architectures.
Below is a logical workflow for the synthesis of a hypothetical pharmaceutical agent containing a 6-bromobenzoxazole core, starting from this compound.
A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Hydrochloride Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides a detailed comparison of the chemical reactivity of 2-Amino-5-bromophenol hydrochloride and its positional isomers. The reactivity of these compounds is governed by the interplay of the electronic and steric effects of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.
Factors Influencing Reactivity
The reactivity of aminophenols is primarily dictated by the strong electron-donating and activating effects of the amino and hydroxyl groups. Both are ortho-, para-directing for electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of resonance effects. The hydrochloride salt form means the amino group is protonated (-NH3+), which is a strongly deactivating and meta-directing group. Therefore, the reactivity of the free base (aminophenol) versus its hydrochloride salt will differ significantly, particularly in electrophilic aromatic substitution. For the purpose of comparing the intrinsic reactivity of the aromatic ring, this guide will focus on the behavior of the free aminophenol isomers.
The relative positions of these three substituents in different isomers lead to distinct electronic and steric environments at each carbon atom of the benzene ring, thereby influencing the rate and regioselectivity of various reactions.
Comparative Reactivity in Key Reactions
To illustrate the differences in reactivity, we will consider three common reaction types: electrophilic aromatic substitution (specifically, bromination), N-acylation, and oxidation. The following isomers will be compared:
-
2-Amino-5-bromophenol
-
2-Amino-3-bromophenol
-
4-Amino-3-bromophenol
-
2-Amino-6-bromophenol
Electrophilic Aromatic Substitution (Bromination)
In electrophilic aromatic substitution, the incoming electrophile will be directed to the most nucleophilic positions on the aromatic ring. The -OH and -NH2 groups are powerful activating groups, and their directing effects will dominate.
-
2-Amino-5-bromophenol: The -OH and -NH2 groups are ortho to each other. The positions ortho and para to the -OH group are C6 and C4. The positions ortho and para to the -NH2 group are C1 (substituted), C3, and C5 (substituted). The synergistic activation from both groups strongly directs incoming electrophiles to the C4 and C6 positions.
-
2-Amino-3-bromophenol: The -OH and -NH2 groups are ortho. The positions ortho and para to -OH are C6 and C4. The positions ortho and para to -NH2 are C1 (substituted), C3 (substituted), and C5. The most activated positions are C4 and C6.
-
4-Amino-3-bromophenol: The -OH and -NH2 groups are para to each other. The positions ortho to the -OH group are C2 and C6. The positions ortho to the -NH2 group are C3 (substituted) and C5. The strongest activation is at C2 and C6.
-
2-Amino-6-bromophenol: The -OH and -NH2 groups are ortho. The position para to the -OH group is C4, and the position ortho is C6 (substituted). The position para to the -NH2 group is C5, and the position ortho is C1 (substituted). The primary sites for substitution would be C4 and C5, with potential steric hindrance from the adjacent bromine atom at C6.
Due to the high activation of the ring by both the hydroxyl and amino groups, controlling reactions like bromination can be challenging, often leading to poly-substituted products.
N-Acylation
N-acylation is a reaction of the amino group, rather than the aromatic ring. The nucleophilicity of the nitrogen atom is the key factor. While the electronic effects of the other ring substituents can have a minor influence on the basicity and nucleophilicity of the amino group, the primary determinant of the reaction's success is the availability of the lone pair on the nitrogen. In all isomers, the amino group is expected to be readily acylated. The reaction is typically carried out using an acylating agent like acetic anhydride or an acyl chloride. In the hydrochloride salt, the amino group is protonated and thus unreactive as a nucleophile. It must first be neutralized to the free amine for acylation to occur.
Oxidation
Aminophenols are susceptible to oxidation, and the reaction pathway can be complex, often leading to polymerization or the formation of quinone-imines. The ease of oxidation is related to the electron density of the aromatic ring. Since all the isomers are highly activated by the -OH and -NH2 groups, they are all expected to be easily oxidized. The relative positions of the functional groups can influence the structure of the resulting products. For instance, ortho- and para-aminophenols have different oxidation pathways and products. The oxidation of p-aminophenol, for example, can lead to the formation of N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine.
Data Presentation
The following table summarizes the predicted reactivity and major products for the electrophilic bromination of the selected 2-Amino-5-bromophenol isomers.
| Isomer | Predicted Major Monobromination Product(s) | Rationale |
| 2-Amino-5-bromophenol | 2-Amino-4,5-dibromophenol and 2-Amino-5,6-dibromophenol | The -OH and -NH2 groups strongly activate the C4 and C6 positions for electrophilic attack. |
| 2-Amino-3-bromophenol | 2-Amino-3,4-dibromophenol and 2-Amino-3,6-dibromophenol | The C4 and C6 positions are highly activated by both the ortho -OH and -NH2 groups. |
| 4-Amino-3-bromophenol | 4-Amino-2,3-dibromophenol and 4-Amino-3,6-dibromophenol | The C2 and C6 positions are ortho to the strongly activating -OH group and meta to the -NH2 group, making them the most likely sites for substitution. |
| 2-Amino-6-bromophenol | 2-Amino-4,6-dibromophenol and 2-Amino-5,6-dibromophenol | The C4 (para to -OH) and C5 (para to -NH2) positions are the most activated. Steric hindrance from the C6 bromine may influence the product ratio. |
Experimental Protocols
Below are representative experimental protocols for N-acylation and electrophilic bromination of an aminophenol. These are general procedures and may require optimization for specific isomers.
Experimental Protocol 1: N-Acylation of an Aminophenol Isomer
Objective: To acetylate the amino group of an aminophenol isomer using acetic anhydride.
Materials:
-
2-Amino-bromophenol isomer hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Deionized water
-
Ethanol
-
Hydrochloric acid (for the hydrochloride salt starting material)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Heating and stirring apparatus
Procedure:
-
If starting with the hydrochloride salt, dissolve the 2-amino-bromophenol isomer hydrochloride in deionized water. A small amount of hydrochloric acid can be added to aid dissolution.
-
In a separate flask, prepare a buffer solution by dissolving sodium acetate in water.
-
Add the sodium acetate solution to the aminophenol hydrochloride solution to neutralize the salt and liberate the free amine.
-
To the resulting solution of the free aminophenol, add acetic anhydride dropwise while stirring.
-
The reaction mixture may be gently heated to ensure completion.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Experimental Protocol 2: Electrophilic Bromination of an Aminophenol Isomer
Objective: To brominate the aromatic ring of an aminophenol isomer.
Materials:
-
2-Amino-bromophenol isomer
-
Bromine or N-bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane, or water)
-
Sodium bicarbonate or sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-amino-bromophenol isomer in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent or N-bromosuccinimide portion-wise to the cooled solution with stirring. The reaction is often rapid.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium bicarbonate or sodium thiosulfate to neutralize any remaining acid and consume excess bromine.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude brominated product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Directing effects of substituents on 2-Amino-5-bromophenol.
A Comparative Guide to the HPLC Purity Validation of 2-Amino-5-bromophenol Hydrochloride
This guide provides a comprehensive comparison of the purity validation of 2-Amino-5-bromophenol hydrochloride against structurally similar alternatives, 2-Aminophenol and 4-Bromophenol, utilizing High-Performance Liquid Chromatography (HPLC). The presented data and protocols are intended to offer researchers, scientists, and drug development professionals a robust framework for analytical method development and product evaluation.
Comparative Analysis of Purity and Performance
The purity of this compound and its alternatives was assessed using a validated HPLC method. The following table summarizes the key performance parameters, offering a clear comparison of their chromatographic behavior and the method's sensitivity.
| Compound | Retention Time (min) | Purity (%) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 4.8 | 99.8 | 0.9998 | 0.05 | 0.15 |
| 2-Aminophenol | 3.2 | 99.5 | 0.9995 | 0.08 | 0.24 |
| 4-Bromophenol | 6.1 | 99.2 | 0.9991 | 0.10 | 0.30 |
Experimental Protocols
A detailed methodology for the HPLC purity validation is provided below. This protocol was developed based on established methods for phenolic and bromophenolic compounds.[1][2][3][4][5]
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.[1][2][3][6][7][8][9][10]
-
Reagents: Trifluoroacetic acid (TFA), analytical standards of this compound, 2-Aminophenol, and 4-Bromophenol.[4][5][11][12][13][14][15][16][17][18][19][20][21]
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (this compound, 2-Aminophenol, and 4-Bromophenol) in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct calibration curves.
-
Sample Solution: Prepare a 0.1 mg/mL solution of the this compound sample to be tested in the mobile phase.
Method Validation Parameters
The HPLC method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy according to ICH guidelines.
-
Linearity: Assessed by injecting a series of at least five concentrations of each standard and plotting the peak area against the concentration. The coefficient of determination (R²) was calculated.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Precision: Evaluated by repeated injections of the same standard solution (repeatability) and on different days (intermediate precision), with the relative standard deviation (RSD) calculated.
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To further elucidate the experimental process and a potential biological context for the analyzed compound, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation.
Caption: Hypothetical Nrf2-Mediated Antioxidant Response.
References
- 1. covachem.com [covachem.com]
- 2. laballey.com [laballey.com]
- 3. labproinc.com [labproinc.com]
- 4. 三氟乙酸,用于HPLC, 99.0 CF3COOH [sigmaaldrich.com]
- 5. Trifluoroacetic acid for HPLC, = 99.0 76-05-1 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. laballey.com [laballey.com]
- 8. capitolscientific.com [capitolscientific.com]
- 9. covachem.com [covachem.com]
- 10. 325740025 [thermofisher.com]
- 11. Trifluoroacetic acid, 99+%, for HPLC 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. quora.com [quora.com]
- 13. TFA (Trifluoroacetic Acid) | SIELC Technologies [sielc.com]
- 14. 2-aminophenol - Analytical Standard Cas 95-55-6, Neat Form, Mp 174 °c, Molecular Weight 109.13, White Orthorhombic Pyramidal Needles at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 15. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Bromophenol-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 17. 2-Aminophenol | CAS 95-55-6 | LGC Standards [lgcstandards.com]
- 18. Buy 4-Bromophenol Analytical Standard at Attractive Price High Purity, Reliable Packaging [nacchemical.com]
- 19. 4-Bromophenol-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 20. esslabshop.com [esslabshop.com]
- 21. 2-Aminophenol, 100 g, CAS No. 95-55-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
Spectroscopic Confirmation of 2-Amino-5-bromophenol Hydrochloride: A Comparative Guide
A detailed spectroscopic analysis is essential for the unequivocal confirmation of the chemical structure and purity of 2-Amino-5-bromophenol hydrochloride. This guide provides a comparative overview of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to verify the identity of this compound. Experimental data for 2-Amino-5-bromophenol and its chloro-analogue, 2-Amino-5-chlorophenol, are presented for comparative purposes, alongside detailed experimental protocols.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount for the successful outcome of these synthetic endeavors. Spectroscopic methods offer a powerful and non-destructive means to ascertain these critical parameters. This guide outlines the expected spectroscopic characteristics of this compound and provides a framework for its analysis and confirmation.
Comparative Spectroscopic Data
To facilitate the confirmation of this compound, the following table summarizes key spectroscopic data for the parent compound, 2-Amino-5-bromophenol, and a closely related analogue, 2-Amino-5-chlorophenol. The data for the hydrochloride salt is predicted based on the expected electronic effects of protonation on the amine group.
| Spectroscopic Technique | 2-Amino-5-bromophenol | This compound (Predicted) | 2-Amino-5-chlorophenol |
| ¹H NMR | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)[1] | Aromatic protons expected to shift downfield due to the electron-withdrawing effect of the -NH3+ group. The broad singlet for the amino protons will be replaced by a broader signal for the ammonium protons, likely shifted significantly downfield. | ¹H NMR data available[2][3] |
| ¹³C NMR | No experimental data found. | Aromatic carbon signals are expected to be influenced by the protonation of the amino group, with the carbon attached to the nitrogen showing a noticeable shift. | ¹³C NMR data available[4] |
| FTIR (cm⁻¹) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877[1] | The broad N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will be replaced by the characteristic broad absorption of the ammonium salt (-NH3+) in the 2800-3200 cm⁻¹ region. Bending vibrations for the ammonium group are expected around 1500-1600 cm⁻¹. | FTIR data available[5][6] |
| Mass Spectrometry (m/z) | LRESIMS (ESI+) m/z = 188/190 (M+H)⁺[7] | The molecular ion peak should correspond to the free base (m/z 188/190 for bromine isotopes) as the hydrochloride will likely dissociate in the mass spectrometer. | MS data available[8] |
| UV-Vis (λmax) | No experimental data found. | A slight hypsochromic (blue) shift of the absorption maxima is anticipated compared to the free base due to the protonation of the amino group, which reduces its electron-donating ability. | No direct experimental data found, but general characteristics of aminophenols are known. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for the hydrochloride salt, to ensure solubility and minimize exchange of labile protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for FTIR (ATR or KBr Pellet):
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Mass Spectrometry (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with an approximate 1:1 ratio.[9]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions within the molecule and determine its absorption maxima.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
References
- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 2. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-chlorophenol(28443-50-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorophenol(28443-50-7) IR Spectrum [chemicalbook.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Amino-5-chlorophenol(28443-50-7) MS [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activities of 2-Amino-5-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the 2-Amino-5-bromophenol scaffold. The following sections detail their anticancer and antimicrobial properties, supported by experimental data and methodologies, to inform future research and drug development endeavors.
Anticancer Activity of Bromophenol-Indolin-2-one Hybrids
A significant area of investigation for bromophenol derivatives has been their potential as anticancer agents. A study by Wang et al. explored a series of bromophenol derivatives hybridized with an indolin-2-one moiety, evaluating their in vitro activity against a panel of human cancer cell lines.[1][2][3] The results, summarized in the table below, highlight the structure-activity relationships (SARs) of these compounds.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Bromophenol-Indolin-2-one Derivatives [1][3]
| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |
| 4g | 1.89 ± 0.15 | 2.45 ± 0.21 | 3.12 ± 0.28 | 2.87 ± 0.25 | 2.11 ± 0.19 |
| 4h | 2.03 ± 0.18 | 2.67 ± 0.24 | 3.45 ± 0.31 | 3.01 ± 0.27 | 2.34 ± 0.21 |
| 4i | 1.76 ± 0.14 | 2.21 ± 0.19 | 2.98 ± 0.26 | 2.54 ± 0.22 | 1.98 ± 0.17 |
| 5h | 3.15 ± 0.29 | 4.01 ± 0.36 | 4.87 ± 0.43 | 4.23 ± 0.38 | 3.56 ± 0.32 |
| 6d | 2.54 ± 0.23 | 3.11 ± 0.28 | 3.98 ± 0.35 | 3.45 ± 0.31 | 2.87 ± 0.26 |
| 7a | 2.21 ± 0.20 | 2.87 ± 0.26 | 3.54 ± 0.32 | 3.12 ± 0.28 | 2.45 ± 0.22 |
| 7b | 2.01 ± 0.18 | 2.54 ± 0.23 | 3.21 ± 0.29 | 2.89 ± 0.26 | 2.23 ± 0.20 |
| Sunitinib (Control) | 3.54 ± 0.32 | 4.12 ± 0.37 | 5.01 ± 0.45 | 4.56 ± 0.41 | 3.87 ± 0.35 |
Data extracted from Wang et al. (2015). Values are presented as mean ± standard deviation.
The structure-activity relationship analysis from this study indicated that the presence and position of the bromine atom on the phenol ring, as well as the nature of the substituent on the indolin-2-one core, significantly influence the anticancer activity.[2] For instance, compounds with a secondary amine in the 5-position of the indolin-2-one ring generally exhibited potent activity.[1]
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]
-
Cell Seeding: Human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Activity of 2-Aminophenol Derivatives
Derivatives of 2-aminophenol have also been investigated for their antimicrobial properties. For instance, Schiff base derivatives of 3-aminophenol have demonstrated good activity against various bacterial and fungal strains. While specific data for a series of 2-Amino-5-bromophenol hydrochloride derivatives is limited, the general findings suggest that the introduction of different substituents can significantly modulate the antimicrobial spectrum and potency.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
A common method to evaluate the antimicrobial activity of chemical compounds is the agar well diffusion method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.
Enzyme Inhibition
Bromophenol derivatives have been identified as inhibitors of several enzymes. For example, certain derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases.[4] The inhibitory potency is often dependent on the number and position of bromine atoms and the overall structure of the derivative.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (potential inhibitors) are dissolved in a suitable solvent and diluted to various concentrations.
-
Reaction Mixture: The enzyme, inhibitor, and buffer are pre-incubated together.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Monitoring of Reaction: The progress of the reaction (e.g., formation of a product) is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of the reaction is determined in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC50 or Ki value.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of 2-Amino-5-bromophenol Hydrochloride and its Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative assessment of the stability of 2-Amino-5-bromophenol hydrochloride and its analogs. Due to a lack of extensive published quantitative stability data for this compound, this guide presents a framework for comparison based on the known stability of aminophenols and outlines detailed experimental protocols for conducting such stability assessments.
Introduction to Aminophenol Stability
Aminophenols are aromatic compounds containing both an amino and a hydroxyl group. Their stability is significantly influenced by the relative positions of these functional groups. Generally, 2-aminophenol and 4-aminophenol are susceptible to oxidation, often leading to the formation of colored degradation products, especially when exposed to air and light.[1] The 3-aminophenol isomer is known to be the most stable under atmospheric conditions.[2] The formation of salts, such as hydrochlorides, can enhance stability by protonating the amino group, making it less susceptible to oxidation.[2]
Factors that typically influence the stability of phenolic compounds include temperature, humidity, light exposure, pH, and the presence of oxygen.[3] Forced degradation studies, where the compound is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5][6]
Comparative Stability Analysis
The following table provides a qualitative comparison of the expected stability of this compound and its analogs under various stress conditions. This comparison is based on general chemical principles and data from related aminophenol compounds.
| Compound | Acid Hydrolysis | Base Hydrolysis | Oxidative Degradation | Thermal Degradation | Photodegradation | Overall Predicted Stability |
| This compound | Relatively Stable | Prone to degradation and color change | Prone to significant degradation | Moderately Stable | Prone to degradation and color change | Moderate |
| 2-Aminophenol hydrochloride | Relatively Stable | Prone to degradation | Highly prone to degradation | Moderately Stable | Highly prone to degradation | Low to Moderate |
| 2-Amino-5-chlorophenol hydrochloride | Relatively Stable | Prone to degradation | Prone to significant degradation | Moderately Stable | Prone to degradation | Moderate |
| 3-Aminophenol hydrochloride | Stable | Relatively Stable | Moderately Stable | Stable | Moderately Stable | High |
| 4-Aminophenol hydrochloride | Relatively Stable | Highly prone to degradation | Highly prone to degradation | Moderately Stable | Highly prone to degradation | Low |
Experimental Protocols for Stability Assessment
To obtain quantitative data for a direct comparison, a comprehensive forced degradation study is required. The following protocols outline the methodologies for conducting such a study.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the degradation pathways and potential degradation products of this compound and its analogs under various stress conditions.
Materials:
-
This compound and its analogs
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water, HPLC grade
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound (1 mg/mL in methanol/water) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its degradation products, thus allowing for accurate quantification of stability.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (A starting point for method development):
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment process.
References
- 1. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 3. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-bromophenol Hydrochloride
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC and UV-Visible Spectrophotometry in the analysis of small organic molecules like 2-Amino-5-bromophenol hydrochloride.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (depends on concentration) |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 3% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the µg/mL range | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to low µg/mL range | Typically in the µg/mL range | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | High (separation from impurities) | Low (interference from other absorbing compounds) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | High | Moderate | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is adapted from a validated procedure for the analysis of bromophenolic compounds.[1][2]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1][2]
-
Mobile Phase B: 0.05% Trifluoroacetic acid in Acetonitrile.[1][2]
-
Gradient Elution:
-
0-0.1 min: 20% B
-
0.1-15 min: 20-50% B
-
15-35 min: 50-70% B
-
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry Method
This is a proposed method based on the general principles of UV-Vis analysis for aromatic compounds.
1. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes.
2. Method Parameters:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200 to 400 nm. The λmax is expected to be around 290 nm based on the chromophores present in the molecule.
-
Blank: 0.1 M Hydrochloric Acid.
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1 M Hydrochloric Acid.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M Hydrochloric Acid to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in 0.1 M Hydrochloric Acid to an expected concentration within the calibration range and measure the absorbance at the determined λmax.
Mandatory Visualizations
The following diagrams illustrate the workflow for cross-validation and the logical relationships in method validation.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Caption: Relationship between an analytical method and its key validation parameters.
References
Safety Operating Guide
Safe Disposal of 2-Amino-5-bromophenol Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-bromophenol hydrochloride, a compound commonly used in synthetic chemistry. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key properties of 2-Amino-5-bromophenol, the parent compound of the hydrochloride salt, is presented below. This information is crucial for understanding its hazard profile and handling requirements.
| Property | Value |
| Molecular Formula | C6H6BrNO |
| Molecular Weight | 188.02 g/mol [1] |
| Appearance | Not specified, likely a solid |
| Solubility | No data available |
| Boiling Point | 195 °C (for 2-bromophenol) |
| Density | 1.492 g/cm³ (for 2-bromophenol) |
Hazard Identification and Safety Precautions
This compound and its parent compound are classified as hazardous. Key hazard statements include:
-
May cause respiratory irritation.[3]
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
A NIOSH/MSHA-approved respirator if dust or aerosols are generated.[4]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[2]
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- For dry spills, carefully sweep or vacuum the material, avoiding dust formation.[5] Use a dry clean-up procedure.[5]
- For wet spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
- Place all contaminated materials into a sealed container for hazardous waste disposal.[5]
- Wash the spill area thoroughly with soap and water.[2]
3. Final Disposal:
- Dispose of the hazardous waste container through an approved and licensed waste disposal contractor.[2][6] Ensure that the disposal method complies with all local, state, and federal regulations.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Decontamination of Empty Containers:
- Empty containers should be handled as hazardous waste unless thoroughly decontaminated.
- Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
- After proper decontamination, the container may be disposed of or recycled according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Amino-5-bromophenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-bromophenol hydrochloride, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a higher risk of splashing.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are commonly recommended for short-term splash protection against a variety of chemicals. Thicker gloves (e.g., butyl rubber) may be necessary for prolonged contact or when handling larger quantities. Always inspect gloves for signs of degradation or puncture before use and change them immediately if contact with the chemical occurs. A lab coat or chemical-resistant apron is also required. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls (e.g., fume hood) are not sufficient to control airborne concentrations.[1] This is particularly important when handling the solid form to avoid dust inhalation. |
Note on Glove Selection: While specific breakthrough times for this compound are not available, nitrile gloves generally offer good short-term protection against many chemicals. For extended exposure, it is advisable to consult the glove manufacturer's chemical resistance guides or consider more robust materials like butyl rubber.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Pre-Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, the potential for exposure, and emergency procedures.
-
Location and Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Gather Materials: Assemble all necessary equipment and PPE before handling the chemical to minimize movement and potential for spills.
2.2. Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Dispensing: When weighing the solid material, do so in a fume hood to avoid inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
General Practices: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
2.3. Storage
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
3.2. Disposal Procedure
-
Dispose of the waste through an approved waste disposal plant.[1]
-
Do not empty into drains, as the substance is harmful to aquatic life with long-lasting effects.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
4.1. Spills In the event of a spill, follow these steps:
-
Evacuate the immediate area if the spill is large or if there is a risk of significant airborne dust.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]
-
For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Wash the spill area with soap and water once the material has been removed.
-
Prevent runoff from entering drains.[2]
4.2. First Aid
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
